![molecular formula C22H17F3N2O2 B377054 N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine](/img/structure/B377054.png)
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine is a complex organic compound that belongs to the class of benzodioxazepines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxazepine Ring: The initial step involves the formation of the benzodioxazepine ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Substitution Reactions: The phenyl and methylphenyl groups can be introduced through substitution reactions. These reactions typically involve the use of aryl halides and suitable nucleophiles under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include aryl halides, alkyl halides, and various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Aryl halides, alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-Phenyl-2-(trifluoromethyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the methylphenyl group.
N-(4-methylphenyl)-2-(trifluoromethyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the phenyl group.
2-Phenyl-N-(4-methylphenyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine is unique due to the presence of all three functional groups: the phenyl group, the methylphenyl group, and the trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
特性
分子式 |
C22H17F3N2O2 |
|---|---|
分子量 |
398.4g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-phenyl-2-(trifluoromethyl)-1,5,3-benzodioxazepin-4-amine |
InChI |
InChI=1S/C22H17F3N2O2/c1-15-11-13-17(14-12-15)26-20-27-21(22(23,24)25,16-7-3-2-4-8-16)29-19-10-6-5-9-18(19)28-20/h2-14H,1H3,(H,26,27) |
InChIキー |
FJFQTWNUMOLOMV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(OC3=CC=CC=C3O2)(C4=CC=CC=C4)C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(OC3=CC=CC=C3O2)(C4=CC=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B376971.png)
![3-benzyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376975.png)
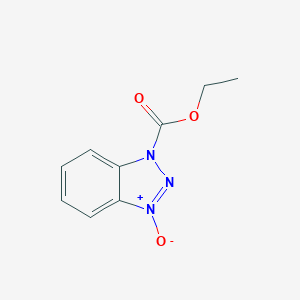
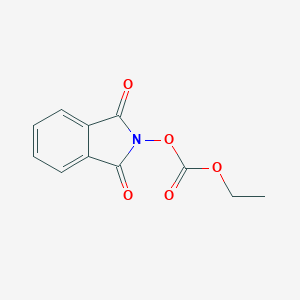
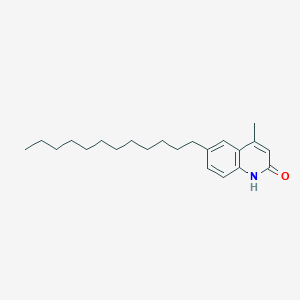
![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)propanamide](/img/structure/B376982.png)
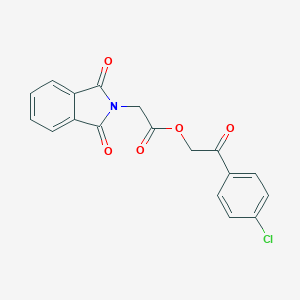
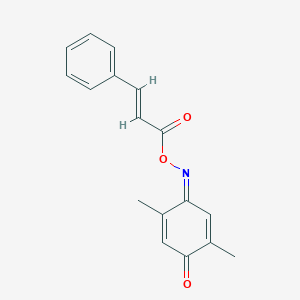
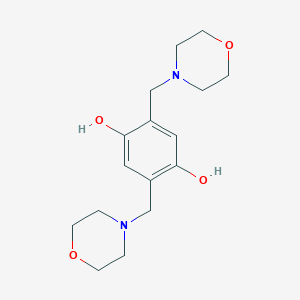
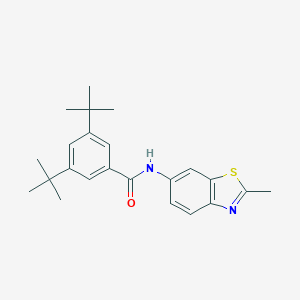
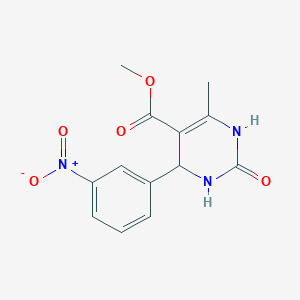
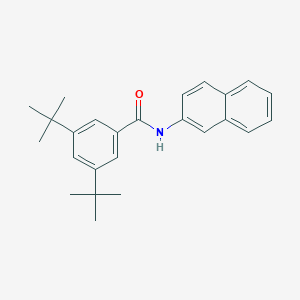
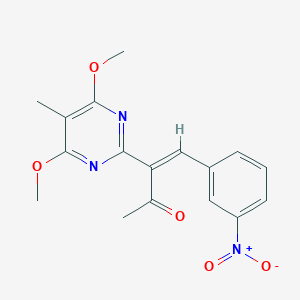
![N-benzyl-N-[(E)-pyridin-4-ylmethylideneamino]aniline](/img/structure/B376996.png)
